molecular formula C20H22N2O5S B11486411 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine

1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine

Cat. No.: B11486411
M. Wt: 402.5 g/mol
InChI Key: BGGPBHFCIWECOR-UHFFFAOYSA-N
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Description

1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl sulfonyl group, a furan ring, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Key steps may include:

    Formation of the Ethoxyphenyl Sulfonyl Intermediate: This involves the sulfonylation of 4-ethoxyphenol with a sulfonyl chloride reagent.

    Synthesis of the Furan-2-yl Intermediate: This step involves the functionalization of a furan ring, often through electrophilic substitution reactions.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.

    Final Coupling Reaction: The intermediates are then coupled under controlled conditions, such as using a base or a catalyst, to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C20H22N2O5S/c1-2-25-15-8-10-16(11-9-15)28(23,24)19-20(22-12-4-3-5-13-22)27-18(21-19)17-7-6-14-26-17/h6-11,14H,2-5,12-13H2,1H3

InChI Key

BGGPBHFCIWECOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4

Origin of Product

United States

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